L 888607
Overview
Description
L 888607 is a potent, selective, stable, and orally active agonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2). It has a high affinity for the human CRTH2 receptor, making it a valuable compound for research in various physiological events and metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L 888607 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Specific functional groups are introduced to enhance the compound’s affinity and selectivity for the CRTH2 receptor.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for scalability.
Use of Catalysts: Catalysts are employed to increase reaction efficiency and yield.
Automation: Automated systems are used to control reaction parameters and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
L 888607 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
L 888607 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the CRTH2 receptor and its role in various chemical pathways.
Biology: Employed in research on immune cell signaling and chemotaxis, particularly in eosinophils and T-helper type 2 cells.
Medicine: Investigated for its potential therapeutic effects in conditions such as asthma, allergic rhinitis, and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the CRTH2 receptor.
Mechanism of Action
L 888607 exerts its effects by binding to the CRTH2 receptor, a G-protein-coupled receptor involved in the chemotaxis of eosinophils and T-helper type 2 cells. Upon binding, this compound activates the receptor, leading to downstream signaling events that result in the migration of these immune cells. This mechanism is crucial for understanding its role in inflammatory responses and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Ramatroban: Another CRTH2 receptor antagonist used in the treatment of allergic rhinitis.
OC000459: A selective CRTH2 antagonist investigated for its potential in treating asthma and other inflammatory conditions.
Uniqueness of L 888607
This compound is unique due to its high affinity and selectivity for the CRTH2 receptor, as well as its stability and oral bioavailability. These properties make it a valuable tool for research and potential therapeutic applications, distinguishing it from other similar compounds .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
2-[(3S)-4-(4-chlorophenyl)sulfanyl-7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S/c20-12-1-4-14(5-2-12)25-19-15-6-3-13(21)10-16(15)22-8-7-11(18(19)22)9-17(23)24/h1-6,10-11H,7-9H2,(H,23,24)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBAVONRPNJJOH-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC(=C3)F)C(=C2C1CC(=O)O)SC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C3=C(C=CC(=C3)F)C(=C2[C@@H]1CC(=O)O)SC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860033-06-3 | |
Record name | L-888607 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860033063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-888607 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMX71OP17X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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